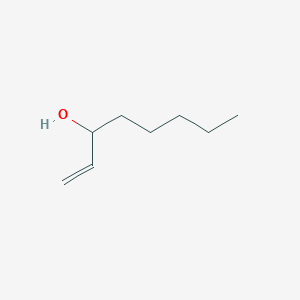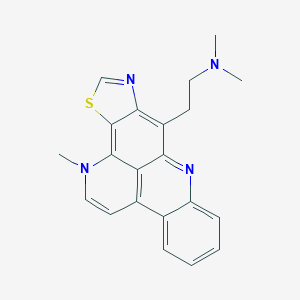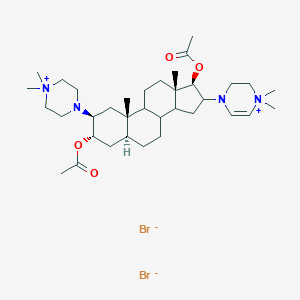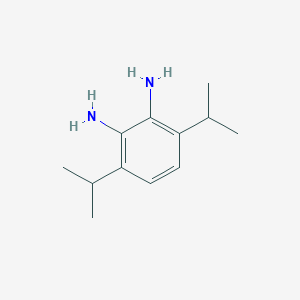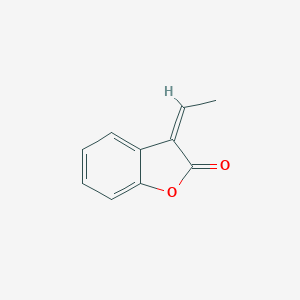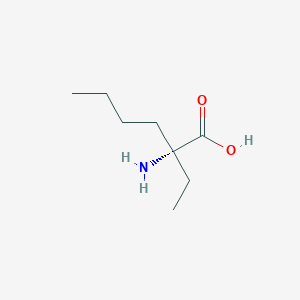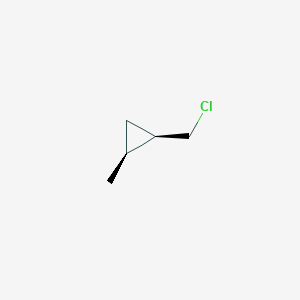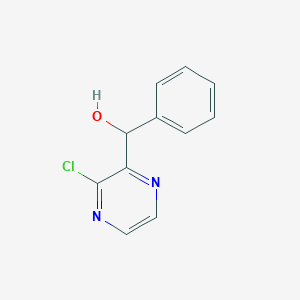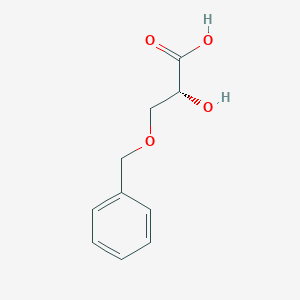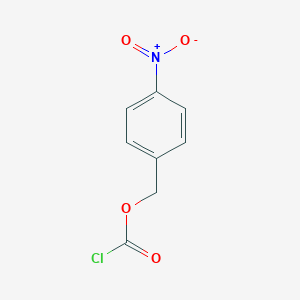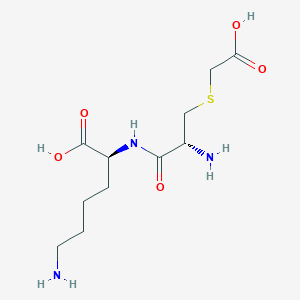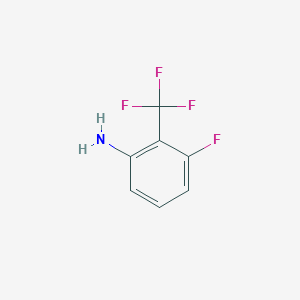
3-Fluoro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Fluoro-2-(trifluoromethyl)aniline often involves reactions that introduce fluorine or trifluoromethyl groups into the aniline framework. A novel strategy for the synthesis of poly-substituted pyridines, which may include derivatives of 3-Fluoro-2-(trifluoromethyl)aniline, relies on C-F bond breaking of the anionically activated fluoroalkyl group, indicating the complexity and innovation in synthesizing such fluorinated anilines (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of fluorinated anilines is significantly influenced by the electronegative fluorine atoms, which can affect the electron distribution and reactivity of the molecule. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques, along with theoretical density functional theory computations, have been utilized to study the structure and effects of substituent positions on molecules similar to 3-Fluoro-2-(trifluoromethyl)aniline (Revathi et al., 2017).
Chemical Reactions and Properties
3-Fluoro-2-(trifluoromethyl)aniline participates in various chemical reactions, including N-trifluoroethylation and O-trifluoroethylation, showcasing its reactivity and potential for functional group transformations. Such reactions have been facilitated by silver-catalyzed N-H insertions and demonstrate the molecule's utility in organic synthesis (Luo et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Studies
3-Fluoro-2-(trifluoromethyl)aniline has been utilized in the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines. These compounds have been characterized by various spectroscopic techniques and their antiproliferative potentials against Mat-LyLu cell lines have been determined (Kasumov, Şahin, & Aktas, 2016).
Vibrational Analysis and NLO Materials
Research on vibrational analysis of fluoro and trifluoromethyl substituted anilines, including 4-chloro-3-(trifluoromethyl)aniline, has been conducted. The study includes experimental and theoretical vibrational analysis to understand the molecular features of these compounds, which are potentially useful to non-linear optical (NLO) materials (Revathi et al., 2017).
Organic Synthesis and Medicinal Chemistry
The compound has been identified as a suitable monodentate transient directing group (MonoTDG) in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitates the synthesis of useful quinazoline and fused isoindolinone scaffolds, demonstrating its utility in organic synthesis and medicinal chemistry applications (Wu et al., 2021).
Synthesis of Polyanilines
Research on the chemical synthesis and characterization of fluoro-substituted polyanilines has been conducted. This work includes synthesizing polyfluoroanilines from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route (Kwon, Conklin, Makhinson, & Kaner, 1997).
Visible-Light-Promoted Radical Chemistry
3-Fluoro-2-(trifluoromethyl)aniline has been used in visible-light-promoted radical C-H trifluoromethylation of free anilines. This protocol provides an economical route to trifluoromethylated free anilines, important for biologically active compounds and as building blocks in various chemical syntheses (Xie et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDWKFHBPDEQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575754 |
Source


|
| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)aniline | |
CAS RN |
123973-22-8 |
Source


|
| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

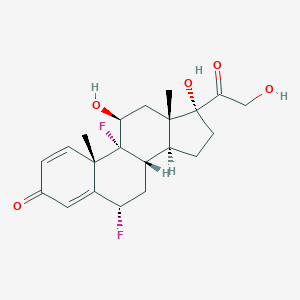
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
